molecular formula C24H21BrN4O3S B14919200 N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14919200
M. Wt: 525.4 g/mol
InChI Key: BZODSMSFQHJPDE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and dimethoxyphenyl groups are then introduced through substitution reactions, followed by the attachment of the sulfanyl and acetamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,5-dimethoxybenzamide
  • N-[(4-Bromophenyl)methyl]-3,5-dimethoxybenzamide
  • N-(4-bromo-3,5-dimethoxyphenyl)acetamide

Uniqueness

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H21BrN4O3S

Molecular Weight

525.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H21BrN4O3S/c1-31-20-12-16(13-21(14-20)32-2)23-27-28-24(29(23)19-6-4-3-5-7-19)33-15-22(30)26-18-10-8-17(25)9-11-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

BZODSMSFQHJPDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Br)OC

Origin of Product

United States

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